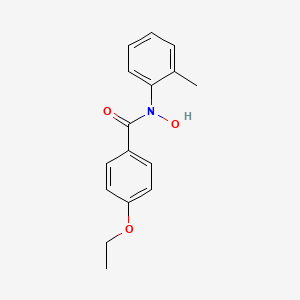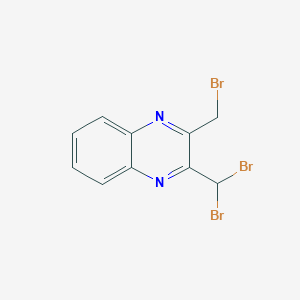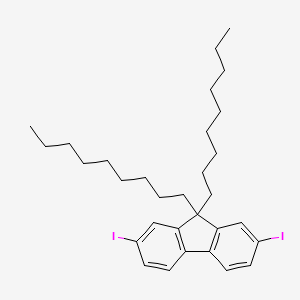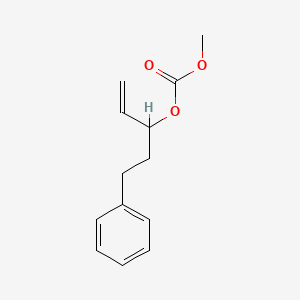
Methyl 5-phenylpent-1-en-3-yl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-phenylpent-1-en-3-yl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a carbonate ester functional group attached to a pentenyl chain with a phenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-phenylpent-1-en-3-yl carbonate typically involves the reaction of 5-phenylpent-1-en-3-ol with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. The general reaction scheme is as follows:
5-phenylpent-1-en-3-ol+methyl chloroformatepyridinemethyl 5-phenylpent-1-en-3-yl carbonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-phenylpent-1-en-3-yl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of carbamates or thiocarbonates.
Applications De Recherche Scientifique
Methyl 5-phenylpent-1-en-3-yl carbonate has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: Used in studies involving enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of methyl 5-phenylpent-1-en-3-yl carbonate involves its interaction with nucleophiles and electrophiles. The carbonate ester group is susceptible to nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The phenyl group can also participate in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-methyl-5-phenylpent-1-en-3-yl carbonate
- Methyl 5-phenylpent-1-en-3-yl carbamate
- Methyl 5-phenylpent-1-en-3-yl thiocarbonate
Uniqueness
Methyl 5-phenylpent-1-en-3-yl carbonate is unique due to its specific structural features, including the presence of both a phenyl group and a carbonate ester. This combination imparts distinct reactivity and properties compared to other similar compounds. The phenyl group enhances the compound’s stability and potential for π-π interactions, while the carbonate ester provides a reactive site for various chemical transformations.
Propriétés
Numéro CAS |
376647-56-2 |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
methyl 5-phenylpent-1-en-3-yl carbonate |
InChI |
InChI=1S/C13H16O3/c1-3-12(16-13(14)15-2)10-9-11-7-5-4-6-8-11/h3-8,12H,1,9-10H2,2H3 |
Clé InChI |
AUOSKDROUSTSHI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)OC(CCC1=CC=CC=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanol, 2-[4-[1-(6,7,10-trioxaspiro[4.5]dec-8-yl)ethenyl]phenoxy]-](/img/structure/B14234641.png)
![N~1~-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]propane-1,3-diamine](/img/structure/B14234647.png)
![[3-(Prop-2-ene-1-sulfonyl)butyl]benzene](/img/structure/B14234652.png)
![[(2S,6R)-6-(4-Nitro-1H-benzimidazol-1-yl)morpholin-2-yl]methanol](/img/structure/B14234653.png)

![5,6-Dimethyl-1,2-dihydroazeto[1,2-a]benzimidazole](/img/structure/B14234659.png)
![3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14234663.png)
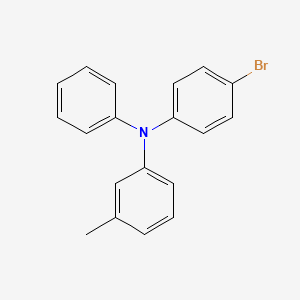
![5-[(Ethylsulfanyl)methyl]-3-hydroxy-2-methylpyridine-4-carbaldehyde](/img/structure/B14234675.png)


